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molecular formula C16H13N3O2 B8463317 3-(4-Azidophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 94413-94-2

3-(4-Azidophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B8463317
M. Wt: 279.29 g/mol
InChI Key: OGGPXWKZHDKKGH-UHFFFAOYSA-N
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Patent
US04722883

Procedure details

In a 500-ml flask were placed 15 g of 2-methoxyacetophenone (made by Aldrich Co., 99% purity), 15 g of p-azidobenzaldehyde (manufactured by Kanto Chemical Co., Ltd.), 50 g of 10% aqueous solution of NaOH, and 50 g of methanol. The mixture was stirred in a yellow light at 25° C. for 24 hours. After completion of the reaction, the deposited crystals were filtered, washed with water, dried, and recrystallized from ethanol.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[N:12]([C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1)=[N+:13]=[N-:14].[OH-:23].[Na+].[CH3:25]O>>[N:12]([C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[CH:3][C:4]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=2[O:23][CH3:25])=[O:5])=[CH:17][CH:16]=1)=[N+:13]=[N-:14] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C=O)C=C1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred in a yellow light at 25° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500-ml flask were placed
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the deposited crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N(=[N+]=[N-])C1=CC=C(C=C1)C=CC(=O)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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